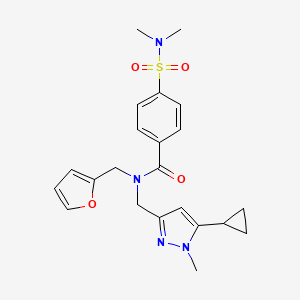
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H26N4O4S and its molecular weight is 442.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of C19H23N5O3 and a molecular weight of 369.4 g/mol. Its structure includes a pyrazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₅O₃ |
| Molecular Weight | 369.4 g/mol |
| CAS Number | 1795304-63-0 |
Research indicates that this compound acts primarily as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). VEGFR-2 plays a critical role in angiogenesis, making this compound a potential candidate for treating diseases characterized by abnormal blood vessel growth, such as cancer and ocular diseases like choroidal neovascularization .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on COX-2, an enzyme involved in inflammation and pain pathways. This suggests its potential use in anti-inflammatory therapies .
In Vivo Studies
Preclinical trials have shown promising results in animal models for conditions such as rheumatoid arthritis and certain cancers. The compound's ability to modulate inflammatory responses and inhibit tumor growth has been highlighted in various studies .
Case Studies
- Rheumatoid Arthritis Model : In a study involving collagen-induced arthritis in mice, the administration of this compound resulted in reduced joint swelling and inflammation, indicating its therapeutic potential in autoimmune disorders .
- Cancer Treatment : A study evaluated the compound's efficacy against tumor growth in xenograft models. Results indicated significant tumor reduction compared to control groups, supporting its role as an anti-cancer agent.
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Modifications to the pyrazole ring and substituents on the benzamide moiety have been shown to enhance its potency and selectivity towards VEGFR-2 inhibition .
Pharmacokinetics
The pharmacokinetic profile of the compound indicates a favorable absorption rate with a moderate half-life, making it suitable for both oral and topical formulations. Studies suggest that its bioavailability can be improved through specific formulation strategies .
Propiedades
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-24(2)31(28,29)20-10-8-17(9-11-20)22(27)26(15-19-5-4-12-30-19)14-18-13-21(16-6-7-16)25(3)23-18/h4-5,8-13,16H,6-7,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGIERZNHJWXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














